molecular formula C10H18N4 B6145924 3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine CAS No. 1374829-84-1

3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B6145924
CAS No.: 1374829-84-1
M. Wt: 194.28 g/mol
InChI Key: XIEFKWWOPVXTIQ-UHFFFAOYSA-N
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Description

3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and an amine group, as well as a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

    Substitution with Piperidine: The 3-methyl-1H-pyrazole can then be reacted with 1-methylpiperidine in the presence of a suitable base, such as sodium hydride, to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating neurotransmitter levels and influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine: Lacks the methyl group at the 3-position of the pyrazole ring.

    3-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine: Lacks the methyl group on the piperidine ring.

Uniqueness

3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is unique due to the presence of both a methyl group on the pyrazole ring and a methyl group on the piperidine ring. This dual substitution can influence its pharmacological properties and receptor binding affinity, making it a compound of interest for further research.

Properties

CAS No.

1374829-84-1

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

3-methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine

InChI

InChI=1S/C10H18N4/c1-8-10(11)7-14(12-8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3

InChI Key

XIEFKWWOPVXTIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CCN(CC2)C

Purity

0

Origin of Product

United States

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